1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
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Description
4,5,6,7-tetrahydrobenzo[d]thiazole derivatives are known to act as inhibitors of bacterial DNA gyrase B (GyrB) . They are synthesized and tested for their inhibitory activity .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction results in the formation of the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative .Molecular Structure Analysis
The molecular structure of these derivatives is analyzed using combined theoretical techniques . Quantum Theory of Atoms In Molecules (QTAIM) calculations are used for quantitatively describing the molecular interactions .Chemical Reactions Analysis
The reactivity of these compounds towards some chemical reagents has been observed . This has led to the production of different heterocyclic derivatives .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-22(19,20)17-8-4-5-10(9-17)13(18)16-14-15-11-6-2-3-7-12(11)21-14/h10H,2-9H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDJVTXRZIWILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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